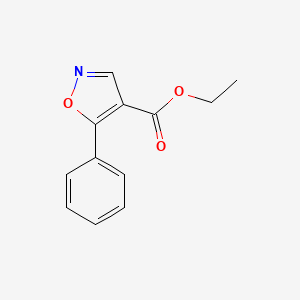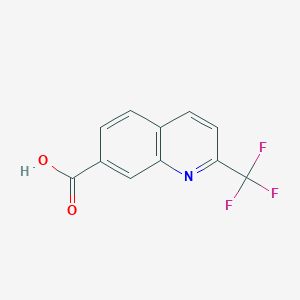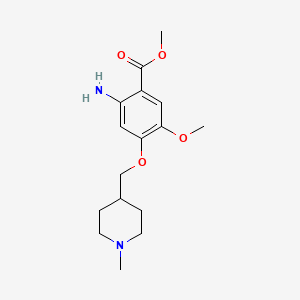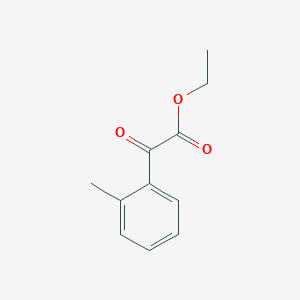
4-Chloro-5,6,7,8-tetrahydroquinoline
Vue d'ensemble
Description
4-Chloro-5,6,7,8-tetrahydroquinoline is a derivative of 5,6,7,8-tetrahydroquinoline . It is used for research and development purposes .
Molecular Structure Analysis
The molecular formula of 4-Chloro-5,6,7,8-tetrahydroquinoline is C9H10ClN . The InChI code is 1S/C9H10ClN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h5-6H,1-4H2 .Physical And Chemical Properties Analysis
4-Chloro-5,6,7,8-tetrahydroquinoline has a molecular weight of 167.64 . More specific physical and chemical properties are not provided in the retrieved sources.Applications De Recherche Scientifique
1. Antimalarial Properties
4-Chloroquinolines, including 4-Chloro-5,6,7,8-tetrahydroquinoline, have been widely studied for their antimalarial properties. Chloroquine (CQ), a derivative, is known for its antimalarial effects since World War II. Despite the emergence of CQ-resistant Plasmodium falciparum strains, it remains a focus of ongoing research due to its biochemical properties that inspire repurposing in various diseases, including malaria (Njaria et al., 2015). Tebuquine, another derivative, shows significant antimalarial activity and has been the subject of structural and molecular modeling studies (O’Neill et al., 1997).
2. Cancer Therapy
Chloroquine and its analogs have been explored as potential therapeutic agents in cancer treatment. Studies have shown that chloroquine can sensitize breast cancer cells to chemotherapy, independent of autophagy (Maycotte et al., 2012). It targets diverse signaling pathways in mammalian cells, including autophagy, which plays a critical role at the interface between inflammation and cancer progression (Varışlı et al., 2019).
3. Viral Infections
Chloroquine exerts direct antiviral effects and has immunomodulatory effects that might be applied against several viral infections, including HIV replication and severe acute respiratory syndrome (SARS) (Savarino et al., 2003). The antiviral effects of chloroquine are influenced by host cell factors such as intravesicular pH (di Trani et al., 2007).
4. Structural and Chemical Analysis
Research on the structure of substituted tetrahydroquinolines, including 4-Chloro-5,6,7,8-tetrahydroquinoline, has been conducted to understand their chemical properties and potential applications. Studies include single-crystal X-ray diffraction analyses (Albov et al., 2004).
5. Antimicrobial Applications
Synthesis and characterization of 4-chloro-8-methoxyquinoline-2(1H)-one, a novel compound, showed promising antimicrobial activity against various bacterial and fungal strains (Murugavel et al., 2017).
6. Metal Ion Sensing and Selectivity
5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 has been characterized for its selective response to metal ions such as cadmium, demonstrating potential for use in sensing applications (Prodi et al., 2001).
Safety And Hazards
4-Chloro-5,6,7,8-tetrahydroquinoline is classified as harmful. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
Propriétés
IUPAC Name |
4-chloro-5,6,7,8-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEQYSUYGGYPRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=CC(=C2C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449155 | |
| Record name | 4-chloro-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5,6,7,8-tetrahydroquinoline | |
CAS RN |
133092-34-9 | |
| Record name | 4-chloro-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-5,6,7,8-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

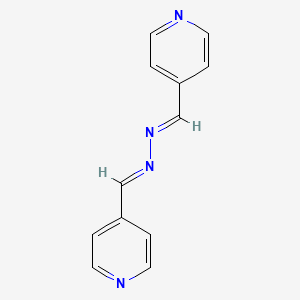
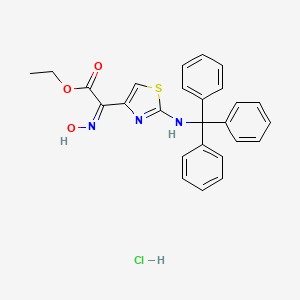
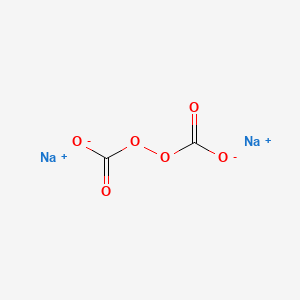
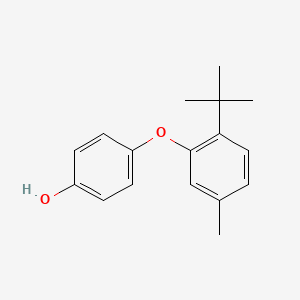
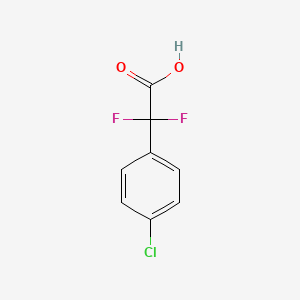
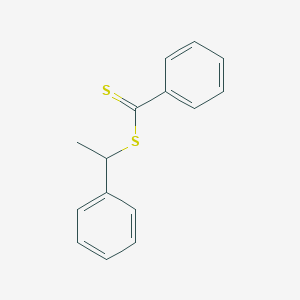
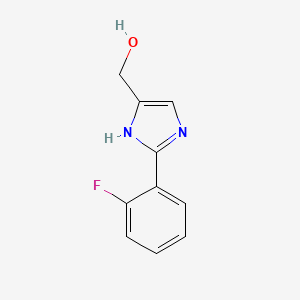
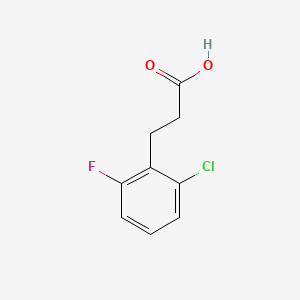
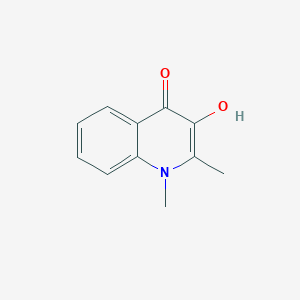
![(3S,5S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1600332.png)
